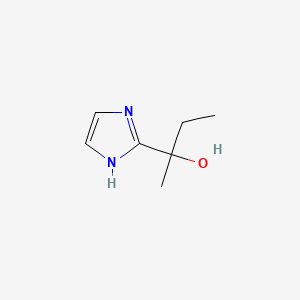
2-(1H-imidazol-2-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-2-yl)butan-2-ol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(1H-imidazol-2-yl)butan-2-ol, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes, such as cyclocondensation of α-ketoaldehydes with ammonia derivatives or alkylation of pre-formed imidazole precursors. For optimization:
- Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., as demonstrated for structurally related imidazole-thioacetamide derivatives) .
- Employ green solvents (e.g., ethanol/water mixtures) to minimize environmental impact .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometry of reagents like amines or carbonyl compounds to suppress side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Nuclear Magnetic Resonance (NMR) : Analyze 1H- and 13C-NMR spectra to confirm proton environments and carbon backbone alignment with predicted shifts for imidazole and butanol moieties .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and rule out contaminants .
- X-ray Crystallography : If crystalline, employ single-crystal XRD with software like SHELXL or OLEX2 for unambiguous structural determination .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental spectral data and predicted molecular geometries?
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to optimize the compound’s geometry and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies caused by solvent effects or tautomerism .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets, cross-referencing with experimental activity data to validate hypotheses .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Kinetic Studies : Conduct accelerated degradation experiments at elevated temperatures (40–80°C) and pH ranges (2–12). Monitor decomposition via UV-Vis spectroscopy or LC-MS to identify degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating rates .
Q. How can co-crystallization techniques improve the compound’s bioavailability or catalytic activity?
- Screen co-formers (e.g., carboxylic acids, polymers) using solvent evaporation or grinding methods. Characterize co-crystals via XRD and DSC to confirm lattice interactions, as demonstrated for nickel-imidazole co-crystals .
- Evaluate solubility and dissolution rates compared to the pure compound to assess bioavailability enhancements .
Q. Methodological Guidance
Q. What experimental design principles apply to studying the compound’s biological interactions?
- Dose-Response Assays : Use in vitro models (e.g., bacterial cultures or cancer cell lines) to establish IC50 values. Include positive controls (e.g., known antimicrobials) and triplicate replicates to ensure statistical robustness .
- Mechanistic Probes : Employ fluorescent labeling or isotopic tracing (e.g., 14C-labeled analogs) to track cellular uptake and metabolic pathways .
Q. How can researchers address challenges in crystallizing this compound?
- Solvent Screening : Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents for vapor diffusion or slow evaporation. Additives like ionic liquids may stabilize crystal growth .
- Cryocooling : Use liquid nitrogen to freeze crystals rapidly, reducing lattice disorder during XRD data collection .
Q. Data Interpretation
Q. How should researchers reconcile conflicting bioactivity data across studies?
- Meta-Analysis : Aggregate datasets from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols. Use software like RevMan for statistical harmonization .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., alkyl vs. aryl groups) to identify functional groups critical for activity .
Q. Advanced Analytical Techniques
Q. What role does high-throughput screening play in identifying derivatives with enhanced properties?
- Combinatorial Libraries : Synthesize derivatives via parallel reactions (e.g., Ugi or Suzuki couplings) and screen for properties like solubility or binding affinity using robotic platforms .
- Machine Learning : Train models on existing data (e.g., IC50 values, logP) to predict promising candidates for synthesis .
Propiedades
Número CAS |
1936556-69-2 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-3-7(2,10)6-8-4-5-9-6/h4-5,10H,3H2,1-2H3,(H,8,9) |
Clave InChI |
BYVOHPRSKQSTPJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C1=NC=CN1)O |
SMILES canónico |
CCC(C)(C1=NC=CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















